![molecular formula C19H24N8 B15122917 N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)
N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fused bicyclic system combining pyridine and pyrimidine rings, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and pharmacokinetic properties .
Preparation Methods
The synthesis of N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves multiple steps, starting from readily available pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions typically include refluxing in solvents like xylene and the use of bases such as sodium methoxide . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Cyclization: The compound can undergo intramolecular cyclization to form more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate . Major products formed from these reactions include various substituted pyridopyrimidines and piperazine derivatives .
Scientific Research Applications
N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt the proliferation of malignant cells, making it a potential anticancer agent . The pathways involved include the inhibition of CDK4/6, which are critical for cell cycle progression .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as palbociclib and dilmapimod . Compared to these compounds, N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has unique structural features that may enhance its bioactivity and selectivity . For example, the presence of the piperazine moiety can improve its pharmacokinetic properties, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H24N8/c1-13-11-17(24-19(21-13)25(3)4)26-7-9-27(10-8-26)18-15-5-6-20-12-16(15)22-14(2)23-18/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
MWJMCLMCJNSXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C |
Origin of Product |
United States |
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